[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate

Catalog No.
S2652327
CAS No.
1794833-64-9
M.F
C17H15ClFNO4
M. Wt
351.76
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-met...

CAS Number

1794833-64-9

Product Name

[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate

IUPAC Name

[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate

Molecular Formula

C17H15ClFNO4

Molecular Weight

351.76

InChI

InChI=1S/C17H15ClFNO4/c1-23-15-5-3-2-4-11(15)8-17(22)24-10-16(21)20-12-6-7-14(19)13(18)9-12/h2-7,9H,8,10H2,1H3,(H,20,21)

InChI Key

ZQTFRUHNAVXGSU-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CC(=O)OCC(=O)NC2=CC(=C(C=C2)F)Cl

Solubility

not available

For example, indole derivatives, which have a similar structure to the compound , have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds have been synthesized and tested for these activities in various scientific fields .

The compound [2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is a synthetic organic molecule characterized by its complex structure, which includes various functional groups that contribute to its chemical properties. The presence of a chloro and fluoro substituent on the aniline ring enhances its potential reactivity and biological activity. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

The chemical reactivity of [2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate can be analyzed through various types of reactions:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, making it a reactive site for various nucleophiles.
  • Esterification: The acetate group can participate in esterification reactions, potentially forming new esters with alcohols.
  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

These reactions are influenced by the electronic properties imparted by the chloro and fluoro substituents, which can stabilize or destabilize intermediates during the reaction process

The biological activity of [2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate has been predicted using computational methods that analyze structure-activity relationships. Such analyses suggest that this compound may exhibit significant pharmacological effects, potentially acting as an inhibitor or modulator of specific biological targets. The presence of halogen atoms often correlates with enhanced bioactivity due to increased lipophilicity and ability to form stronger interactions with biological macromolecules .

Synthesis of [2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate typically involves multi-step organic synthesis techniques:

  • Formation of the Aniline Derivative: Start with 3-chloro-4-fluoroaniline, which is reacted with suitable reagents to introduce the oxoethyl group.
  • Esterification Reaction: The resulting intermediate is then treated with 2-(2-methoxyphenyl)acetic acid under acidic conditions to form the final ester product.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography.

These steps require careful control of reaction conditions to ensure high yield and purity .

The compound has potential applications in:

  • Pharmaceutical Development: Due to its predicted biological activity, it could serve as a lead compound for developing new drugs targeting specific diseases.
  • Chemical Research: It may be used in studies exploring structure-activity relationships in medicinal chemistry.
  • Material Science: Its unique chemical properties could be exploited in creating novel materials with specific functionalities.

Interaction studies involving [2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate typically focus on its binding affinity to biological targets such as enzymes or receptors. Computational docking studies can predict how well this compound fits into active sites, providing insights into its mechanism of action. Additionally, experimental studies may involve assessing its effects on cell lines to evaluate cytotoxicity and therapeutic potential

Several compounds share structural similarities with [2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate, including:

  • N-(3-Chloro-4-fluorophenyl)acetamide
    • Similarity: Contains chloro and fluoro substituents; used in analgesic applications.
    • Uniqueness: Lacks the methoxy group, altering its solubility and bioactivity.
  • Fluorinated Aniline Derivatives
    • Similarity: Various fluorinated anilines exhibit similar reactivity patterns.
    • Uniqueness: Their biological activities vary significantly based on additional functional groups.
  • Methoxyphenyl Acetates
    • Similarity: Share the methoxyphenyl structure; often evaluated for anti-inflammatory properties.
    • Uniqueness: Different ester functionalities lead to distinct pharmacological profiles.

This comparison highlights how modifications in functional groups can significantly influence both chemical behavior and biological activity, making [2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate a unique candidate for further research and development .

XLogP3

3.3

Dates

Modify: 2023-08-16

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